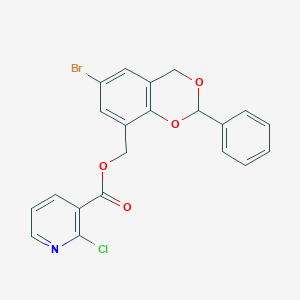
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic molecule featuring a benzodioxin ring fused with a pyridine carboxylate
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-bromo-2-phenyl-1,3-benzodioxin and 2-chloropyridine-3-carboxylic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted derivatives with new functional groups
科学研究应用
Chemistry
In organic synthesis, (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s potential biological activities are of significant interest. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
作用机制
The exact mechanism of action for (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate depends on its application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and pyridine moieties could facilitate binding to specific sites, influencing pathways involved in cell signaling or metabolism.
相似化合物的比较
Similar Compounds
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate: can be compared with other benzodioxin derivatives and pyridine carboxylates.
6-bromo-2-phenyl-1,3-benzodioxin: Shares the benzodioxin core but lacks the pyridine carboxylate moiety.
2-chloropyridine-3-carboxylic acid: Contains the pyridine carboxylate but lacks the benzodioxin structure.
Uniqueness
The combination of the benzodioxin and pyridine carboxylate in a single molecule provides unique reactivity and potential biological activity. This dual functionality is not commonly found in simpler analogs, making This compound a distinctive compound for research and application.
属性
IUPAC Name |
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c22-16-9-14(11-26-20(25)17-7-4-8-24-19(17)23)18-15(10-16)12-27-21(28-18)13-5-2-1-3-6-13/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGOSRVGMIZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)COC(=O)C3=C(N=CC=C3)Cl)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)
![1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2984450.png)
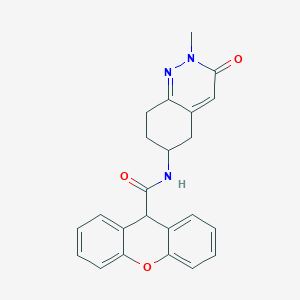
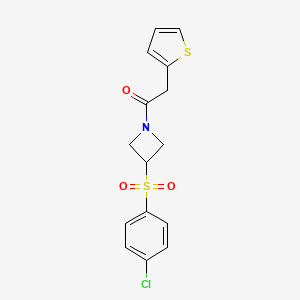
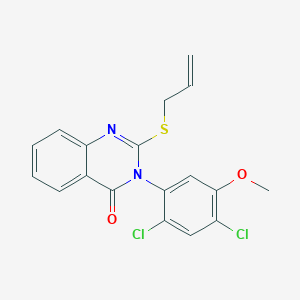
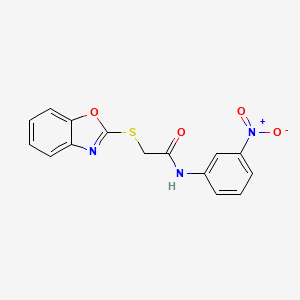
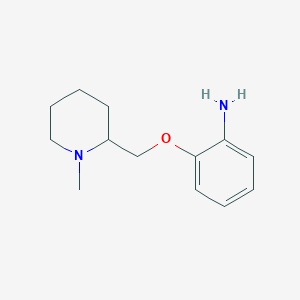
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)
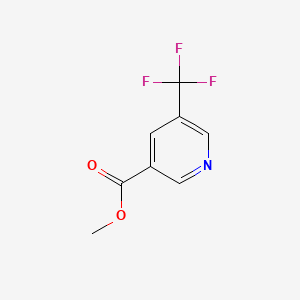
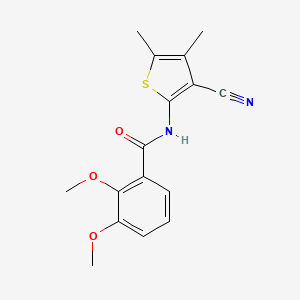
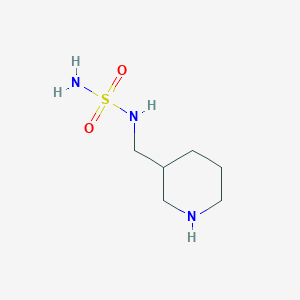
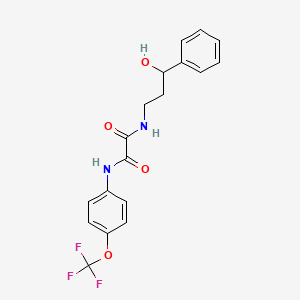
![6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2984470.png)

